molecular formula C7H6N2S B1647710 4-Methylthieno[3,2-d]pyrimidine

4-Methylthieno[3,2-d]pyrimidine

Cat. No.: B1647710
M. Wt: 150.2 g/mol
InChI Key: HNOQHUVQEAQMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylthieno[3,2-d]pyrimidine is a fused heterocyclic compound featuring a thiophene ring fused to a pyrimidine ring at the [3,2-d] position, with a methyl substituent at the 4-position. This scaffold is notable for its planar aromatic structure, which facilitates π-π stacking interactions in biological systems . Thieno[3,2-d]pyrimidine derivatives have garnered attention for their diverse pharmacological activities, including anticancer , anti-inflammatory , and kinase inhibition properties .

Properties

Molecular Formula

C7H6N2S

Molecular Weight

150.2 g/mol

IUPAC Name

4-methylthieno[3,2-d]pyrimidine

InChI

InChI=1S/C7H6N2S/c1-5-7-6(2-3-10-7)9-4-8-5/h2-4H,1H3

InChI Key

HNOQHUVQEAQMFT-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC=N1)C=CS2

Canonical SMILES

CC1=C2C(=NC=N1)C=CS2

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers: Thieno[2,3-d]pyrimidine vs. Thieno[3,2-d]pyrimidine

  • Ring Fusion Position: Thieno[3,2-d]pyrimidine (target compound): The sulfur atom in the thiophene ring is adjacent to the pyrimidine nitrogen at the 3-position. Thieno[2,3-d]pyrimidine: The sulfur is adjacent to the pyrimidine nitrogen at the 2-position, altering the electron density and steric profile. Derivatives of this isomer, such as those in , exhibit fluorescence properties and antimicrobial activity .
  • Biological Activity: Thieno[3,2-d]pyrimidine derivatives (e.g., 4-morpholino analogs in ) show potent cytotoxicity (IC50 values as low as 0.003 µM against H460 cells), outperforming thieno[2,3-d] analogs in anticancer assays . Thieno[2,3-d]pyrimidine hybrids with coumarin () demonstrate moderate anticancer activity (75% yield in synthesis) but lack the kinase selectivity seen in [3,2-d] derivatives .

Substituent Effects

  • 4-Methyl Group: Enhances lipophilicity (logP ~2.5 predicted) compared to unsubstituted thieno[3,2-d]pyrimidine, improving cellular uptake . Reduces metabolic degradation compared to halogenated analogs (e.g., 2-chloro-N-methylthieno[3,2-d]pyrimidin-4-amine, CAS 35265-86-2) .
  • 4-Morpholino and Hydrazine Moieties: Derivatives like 11c () with 3,4-methylenedioxy phenyl groups exhibit 290-fold higher cytotoxicity than controls, attributed to enhanced target binding and solubility .
  • Methoxy Substituents :

    • In ALK inhibitors (), methoxy groups at the R<sup>2</sup> position improve activity against G1202R mutations (IC50 = 37 nM) by optimizing steric and electronic interactions .

Structural and Crystallographic Insights

  • Planarity: Thieno[3,2-d]pyrimidine cores exhibit near-planar conformations (r.m.s. deviation = 0.012–0.020 Å), critical for DNA intercalation or kinase binding .
  • Intermolecular Interactions : N–H⋯N and C–H⋯N hydrogen bonds stabilize crystal packing, as seen in N-benzyl derivatives (), which may influence solubility .

Q & A

Q. What are the common synthetic routes for 4-Methylthieno[3,2-d]pyrimidine derivatives?

The synthesis typically involves cyclization of thiophene and pyrimidine precursors, followed by functionalization at specific positions. Key steps include:

  • Core formation : Cyclization of 3-aminothiophene-2-carboxylates with urea or thiourea under reflux conditions to form the thieno[3,2-d]pyrimidine scaffold .
  • Substituent introduction : Methylation at the 4-position via nucleophilic substitution (e.g., using methyl iodide in DMF with K₂CO₃ as a base) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol . Reaction optimization requires controlled temperature (60–100°C) and solvent selection (DMF, DMSO) to minimize by-products .

Q. How can spectroscopic techniques confirm the structure of this compound derivatives?

  • ¹H/¹³C NMR : The methyl group at the 4-position appears as a singlet (~δ 2.5 ppm for ¹H; ~δ 20 ppm for ¹³C). Aromatic protons in the thieno ring resonate between δ 7.0–8.5 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 167 for the base compound) and fragmentation patterns confirm the molecular formula .
  • IR Spectroscopy : Absorbances at ~1600 cm⁻¹ (C=N stretch) and ~3100 cm⁻¹ (aromatic C-H) validate the heterocyclic structure .

Q. What are the typical biological targets of thieno[3,2-d]pyrimidine derivatives?

These compounds often target enzymes and signaling proteins:

  • Kinases : Inhibition of PI3Kα (IC₅₀ ~0.87 μM for 4-chloro-7-methyl derivatives) via competitive binding to the ATP pocket .
  • Antimicrobial targets : Disruption of bacterial DNA gyrase or fungal ergosterol biosynthesis (MIC ~8 µg/mL for 7-methyl derivatives) .
  • Anti-inflammatory pathways : Inhibition of macrophage migration inhibitory factor (MIF2) through covalent modification of cysteine residues .

Advanced Research Questions

Q. How do substitution patterns at the 2- and 7-positions influence biological activity?

Substituents modulate steric effects, electronic properties, and binding affinity:

PositionSubstituentActivity TrendReference
2Methoxy↑ Solubility, ↓ cytotoxicity (IC₅₀ >50 μM)
7Bromo↑ Electrophilicity, enhances kinase inhibition (IC₅₀ ~0.5 μM)
7MethylBalances lipophilicity (LogP ~3.36) and bioavailability
Advanced studies use computational docking (AutoDock Vina) to predict substituent effects on target binding .

Q. How can contradictions in biological activity data among similar derivatives be resolved?

  • Assay standardization : Control variables like cell line (e.g., HeLa vs. MCF-7) and incubation time (24–72 hr) .
  • SAR analysis : Compare IC₅₀ values of 4-methyl vs. 4-chloro derivatives to differentiate steric vs. electronic contributions .
  • Meta-analysis : Aggregate data from kinase inhibition assays (e.g., PI3Kα vs. EGFR) to identify off-target effects .

Q. How can multi-step syntheses be optimized for higher yields?

  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions to enhance reactivity .
  • Catalysts : Pd/C or CuI for Suzuki couplings to introduce aryl groups at the 7-position (yield improvement: 60% → 85%) .
  • Workflow : Employ continuous flow reactors for intermediates prone to degradation (e.g., 4-chloro precursors) .

Q. What computational methods predict kinase interactions of this compound derivatives?

  • Molecular docking : Simulate binding poses in PI3Kα (PDB: 2WXG) using AutoDock to prioritize derivatives with ΔG < -9 kcal/mol .
  • QSAR models : Train on datasets of IC₅₀ values and descriptors (e.g., LogP, PSA) to predict activity .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.